molecular formula C13H18BrNO2 B2743954 (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate CAS No. 1241682-84-7

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Cat. No.: B2743954
CAS No.: 1241682-84-7
M. Wt: 300.196
InChI Key: DHHDTWQVSPQQQZ-LLVKDONJSA-N
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Description

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHDTWQVSPQQQZ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Analysis of meta-Bromo Phenylalanine tert-Butyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Development

Part 1: Executive Context & Molecular Anatomy

The Dual-Function Scaffold meta-Bromo phenylalanine tert-butyl ester (H-Phe(3-Br)-OtBu) and its N-protected derivatives represent a critical class of "dual-function" chiral building blocks. They offer two distinct chemical handles:[1][2][3][4][5][6]

  • The meta-Bromo Handle: A platform for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access non-canonical amino acid space, often used to probe the hydrophobic pockets of GPCRs or enzymes.

  • The tert-Butyl Shield: A bulky, acid-labile protecting group that prevents diketopiperazine formation and suppresses racemization during peptide coupling, while offering orthogonality to base-labile groups (Fmoc).[7]

This guide provides a self-validating analytical framework to ensure the structural integrity, regiochemical purity, and chiral fidelity of these derivatives.

Part 2: Structural Characterization (NMR & MS)[7]

The NMR Validation Protocol

Causality in Solvent Choice:

  • Primary Recommendation: DMSO-d

    
     .
    
    • Reasoning: Phenylalanine derivatives often aggregate in CDCl

      
      , leading to broad peaks.[7] More critically, commercial CDCl
      
      
      
      often contains traces of DCl (acid), which can catalyze the slow hydrolysis of the acid-labile tert-butyl ester, creating "ghost peaks" of the free acid over long acquisition times.[7] DMSO-d
      
      
      prevents this degradation and sharpens amide/amine proton signals.

Diagnostic


H NMR Signatures (400 MHz, DMSO-d

):
The meta-substitution pattern is the most frequent point of confusion with para-isomers.
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
t-Butyl (CH

)

1.30 – 1.45Singlet (s)9HSharp singlet.[7] If split or broadened, suspect rotamers (if N-protected) or acid hydrolysis.[7]

-CH

2.80 – 3.10Multiplet (m)2HDiastereotopic protons. Often appear as two sets of dd due to the chiral center.

-CH
3.50 – 4.50Multiplet1HShift varies heavily by N-protection (Free amine: ~3.6; Fmoc/Boc: ~4.2-4.5).
Ar-H (2-pos) ~7.40 – 7.50Singlet (t)1HKey Identifier: The isolated proton between the alkyl chain and Br. Appears as a narrow triplet or singlet.
Ar-H (4,6-pos) 7.10 – 7.45Doublets (d)2HThe protons adjacent to the Br and the alkyl chain.
Ar-H (5-pos) 7.00 – 7.20Triplet (t)1HThe meta-proton relative to the alkyl chain; often overlaps.

Diagnostic


C NMR Signatures: 
  • C=O (Ester): ~170 ppm.[7]

  • C-Br (Ar): ~122 ppm. Note: Carbon attached to Bromine is typically shielded (upfield) relative to C-H, distinguishing it from chloro-derivatives.[7]

  • Quaternary t-Bu: ~81 ppm.

  • Methyl t-Bu: ~27 ppm.

Mass Spectrometry: The Isotope Check

Protocol: Use ESI-MS in Positive Mode. Self-Validating Check: The Bromine atom provides a built-in quality control check due to the natural abundance of


Br and 

Br isotopes (approx. 1:1 ratio).
  • M+H Peak: Must appear as a "doublet" separated by 2 mass units with nearly equal intensity.

  • Fragmentation:

    • Loss of tert-butyl group:

      
       (Loss of isobutene).
      
    • If the [M+H] peak lacks the 1:1 doublet pattern, the sample is likely contaminated with the des-bromo analog (phenylalanine) or the iodo-analog.

Part 3: Chiral Purity Analysis (HPLC)[7]

Racemization at the


-carbon is a primary risk during the esterification of 3-bromo-phenylalanine. Standard C18 columns cannot separate enantiomers.

Recommended Chiral Method:

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IC) is preferred over coated phases (AD/OD) due to solvent robustness.[7]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

    • Additives: 0.1% Diethylamine (DEA) is mandatory for free amines to prevent tailing.[7]

    • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (utilizing the phenyl ring absorption).

Visualizing the Separation Logic:

ChiralWorkflow Sample Racemic Mixture (L + D) Column Chiralpak IA (Amylose tris-3,5-dimethylphenylcarbamate) Sample->Column Inject Interaction Steric Discrimination (t-Bu vs Benzyl) Column->Interaction Adsorption Result Split Peaks (Calc % ee) Interaction->Result Elution

Caption: Chiral HPLC workflow utilizing amylose-based stationary phases for steric discrimination of the bulky tert-butyl ester.

Part 4: Stability & Handling (The "Acid Trap")

The tert-butyl ester is designed to be acid-labile.[8] This feature, while useful for deprotection, creates a stability hazard during analysis and storage.[7]

The Self-Validating Stability System:

  • The TFA Test: If you suspect your ester has hydrolyzed to the free acid, dissolve a small aliquot in neat TFA.

    • Observation: Evolution of gas (isobutene) confirms the presence of the ester.

    • NMR Confirmation: Run the post-TFA sample. The t-Bu singlet (1.4 ppm) will vanish, and the

      
      -proton will shift downfield.
      
  • Storage Rule: Never store these derivatives in acidic buffers or chlorinated solvents (CHCl

    
    , CH
    
    
    
    Cl
    
    
    ) for extended periods (>24h) without neutralizing with basic alumina or adding a stabilizer (e.g., silver foil for scavengers, though less relevant here than for amines).[7]

Stability Diagram:

Stability Ester t-Butyl Ester (Stable in Base) Acid Acidic Conditions (TFA, HCl, CDCl3 trace) Ester->Acid Exposure Intermediate t-Butyl Cation + Carboxylic Acid Acid->Intermediate Protonation Product Isobutene (Gas) + Free Acid Intermediate->Product Elimination

Caption: Acid-catalyzed hydrolysis pathway of tert-butyl esters, highlighting the irreversible loss of isobutene gas.[7]

Part 5: Application Context - Cross Coupling

When using H-Phe(3-Br)-OtBu in Suzuki-Miyaura coupling:

  • Boronic Acid Partner: Ensure the partner does not contain acidic protons that could autocatalyze ester cleavage at high temperatures.

  • Base Selection: Use mild bases (K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    ).[7] Avoid strong alkoxides (NaOtBu) if the amine is Fmoc-protected, as this causes rapid Fmoc cleavage.[7]

References

  • Comparison of HPLC Separation of Phenylalanine Enantiomers. ResearchGate. (2018). Detailed protocols on chiral stationary phases for phenylalanine derivatives.

  • Tert-Butyl Esters: Stability and Protection. Organic Chemistry Portal. Comprehensive data on the stability of t-butyl esters in various pH conditions.

  • 13C NMR Chemical Shift Guide. University of Wisconsin. Reference for aromatic and carbonyl carbon shifts.

  • Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. Guide to isotope patterns (Br) and ester fragmentation.

Sources

Methodological & Application

Suzuki-Miyaura coupling reactions using (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing This compound (CAS: 1241682-84-7). This unnatural amino acid serves as a critical scaffold in the synthesis of peptidomimetics and chiral API intermediates.

The meta-bromo substitution pattern offers excellent steric accessibility for cross-coupling. However, the presence of a free primary amine and a chiral


-carbon  necessitates specific catalytic strategies to prevent catalyst poisoning (via amine coordination) and racemization (via base-mediated enolization).

This guide presents two distinct protocols:

  • Protocol A (Robust): A stepwise protection-coupling route for maximum reliability and scale-up.

  • Protocol B (Direct): A ligand-accelerated direct coupling of the free amine for rapid analog generation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Compound Name This compound
CAS Number 1241682-84-7 (Free Base) / 1956436-14-8 (HCl Salt)
Molecular Formula C₁₃H₁₈BrNO₂
Molecular Weight 300.19 g/mol
Stereochemistry (R)-enantiomer (D-Phenylalanine derivative)
Reactive Handle Aryl Bromide (C-Br bond)
Labile Groups tert-Butyl ester (Acid labile);

-Proton (Base sensitive)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Critical Critical Considerations

The "Free Amine" Problem

Primary amines are potent


-donors that can displace phosphine ligands on Palladium(II) species, leading to the formation of inactive "Palladium Black" or stable bis-amine complexes that halt the catalytic cycle.
  • Mitigation: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that prevent amine coordination, or protect the amine (Boc/Cbz) prior to coupling.

Stereochemical Integrity (Racemization)

The


-proton of phenylalanine derivatives is acidic (

). Strong bases (e.g.,

,

) or high temperatures can induce deprotonation, leading to an enolate intermediate and subsequent racemization.
  • Mitigation: Use weak, inorganic bases like

    
     or 
    
    
    
    and maintain reaction temperatures below 80°C where possible.
Ester Stability

The tert-butyl ester is robust against the basic conditions of Suzuki coupling but is rapidly cleaved by strong acids (TFA, HCl). It provides orthogonality if the coupling partner contains methyl/ethyl esters.

Strategic Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate protocol based on project stage and substrate complexity.

ReactionStrategy Start Starting Material: This compound Decision Is the Free Amine Tolerated by Catalyst? Start->Decision PathA PROTOCOL A: Protection Route (High Reliability / Scale-up) Decision->PathA No / Conservative PathB PROTOCOL B: Direct Route (High Speed / Discovery) Decision->PathB Yes / Advanced StepA1 1. N-Boc Protection (Boc2O, TEA, DCM) PathA->StepA1 StepB1 Direct Suzuki Coupling (Pd(OAc)2 + SPhos, K3PO4) PathB->StepB1 StepA2 2. Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) StepA1->StepA2 StepA3 3. Global Deprotection (TFA/DCM) StepA2->StepA3 Product Final Biaryl Amino Acid StepA3->Product StepB1->Product

Figure 1: Strategic decision tree for coupling 3-bromo-phenylalanine derivatives. Protocol A is recommended for scale-up; Protocol B for rapid library synthesis.

Experimental Protocols

Protocol A: The "Standard" Route (N-Boc Protection)

Recommended for scale-up (>5g) or when using simple coupling partners.

Rationale: Protecting the amine as a carbamate (Boc) eliminates catalyst poisoning and reduces the acidity of the


-proton, further securing stereochemistry.

Step 1: In-situ Protection (Optional if starting with free amine)

  • Dissolve substrate (1.0 equiv) in DCM (10 mL/g).

  • Add

    
     (1.5 equiv) and 
    
    
    
    (1.1 equiv).
  • Stir at RT for 2 hours. Wash with 0.5M HCl, brine, dry over

    
    .
    
  • Concentrate to obtain the N-Boc intermediate.

Step 2: Suzuki Cross-Coupling

  • Reagents:

    • Substrate: N-Boc-(R)-3-Br-Phe-OtBu (1.0 equiv)

    • Boronic Acid:

      
       (1.2 – 1.5 equiv)
      
    • Catalyst:

      
       (3–5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with the N-Boc substrate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add degassed Dioxane and

      
       solution via syringe.
      
    • Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer (

      
      ) and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Direct" Route (Free Amine)

Recommended for high-throughput screening or when protection/deprotection steps are undesirable.

Rationale: Utilizing Buchwald Ligands (SPhos) creates a bulky, electron-rich Pd-center that resists amine coordination and facilitates oxidative addition into the aryl bromide.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid:

      
       (1.5 equiv)
      
    • Catalyst Source:

      
       (2–5 mol%)
      
    • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)

      • Note: Pre-complexed SPhos-Pd-G2 or G3 catalysts are preferred if available.

    • Base:

      
       (anhydrous, finely ground) (2.0 equiv)
      
    • Solvent: Toluene/Water (10:1 ratio) or n-Butanol

  • Procedure:

    • Catalyst Pre-activation (if using separate Pd/Ligand): In a separate vial, stir

      
       and SPhos in the solvent for 5 mins under Nitrogen to form the active species (solution turns from orange to pale yellow).
      
    • Add the substrate, boronic acid, and base to the reaction vessel.

    • Add the pre-formed catalyst solution.

    • Heat to 90°C for 2–6 hours.

    • Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via reverse-phase prep-HPLC (using Ammonium Formate buffer to keep amine free) or normal phase (DCM/MeOH/NH3).

Mechanistic Insight: The SPhos Advantage

The success of Protocol B relies on the specific architecture of the SPhos ligand. The diagram below illustrates how SPhos facilitates the cycle while protecting the metal center from the substrate's free amine.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 LigandRole SPhos Steric Bulk: Prevents Amine Binding LigandRole->Pd0 Substrate Substrate: Ar-Br Boronic Boronic Acid: Ar'-B(OH)2

Figure 2: Catalytic cycle highlighting the role of SPhos. The methoxy groups and cyclohexyl rings create a "pocket" that allows the small aryl bromide to enter but excludes the substrate's amine side chain.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free amine.Switch to Protocol A (Protection) or increase SPhos:Pd ratio to 2:1.
Hydrolysis of Ester Base is too strong or aqueous content too high.Use anhydrous

in Toluene; avoid hydroxide bases.
Racemization High temperature / Strong Base.Lower temp to 60°C; extend reaction time. Switch base to

or

.
Protodeboronation Unstable Boronic Acid.Use Boronic Ester (Pinacol) or Potassium Trifluoroborate (

) salts.
Pd Black Precipitate Ligand dissociation / Oxidation.Ensure strict inert atmosphere (Schlenk line/Glovebox). Add ligand excess.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Ma, D. (2003). Coupling Reactions of Amino Acids and Peptides.[2] Accounts of Chemical Research, 36(9), 701–708. Link

Sources

Application Note: High-Fidelity Functionalization of the Bromine Group in (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of the meta-bromine handle in (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate. This scaffold is a critical "chiral pool" building block for peptidomimetics and proteolysis-targeting chimeras (PROTACs). The 3-bromo substituent offers a versatile platform for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, and Miyaura Borylation).

However, this substrate presents two specific challenges that this protocol addresses:

  • Chemo-selectivity: The free primary amine (

    
    ) can poison Pd-catalysts or undergo competitive N-arylation.
    
  • Stereochemical Integrity: The

    
    -proton is acidic (pKa ~25). The use of strong bases (e.g., 
    
    
    
    ) or high temperatures during cross-coupling can lead to deprotonation and subsequent racemization, destroying the high-value (R)-configuration.

This guide provides a self-validating workflow prioritizing N-protection and mild, racemization-suppressing coupling conditions.

Strategic Workflow & Decision Tree

The following diagram outlines the decision logic for functionalizing this scaffold. The critical control point is the initial N-protection to ensure catalyst longevity and suppress side reactions.

G Start Starting Material: (R)-3-Br-Phe-OtBu Protect Step 1: N-Protection (Boc or Fmoc) Start->Protect Essential to prevent cat. poisoning Decision Select Functionalization Protect->Decision Suzuki Suzuki-Miyaura (Biaryl Synthesis) Decision->Suzuki Target: Biaryls Buchwald Buchwald-Hartwig (C-N Bond Formation) Decision->Buchwald Target: Anilines Borylation Miyaura Borylation (Br -> Bpin Conversion) Decision->Borylation Target: Boronates Deprotect Global Deprotection (TFA or Piperidine) Suzuki->Deprotect Buchwald->Deprotect Borylation->Deprotect Product Final Functionalized Amino Acid Deprotect->Product

Figure 1: Strategic workflow for the functionalization of (R)-3-Br-Phe-OtBu. N-protection is the requisite first step to ensure high yields and enantiopurity.

Pre-Reaction Phase: N-Protection (Mandatory)

Rationale: Conducting Pd-catalyzed cross-coupling on the free amine substrate leads to diminished yields due to Pd-coordination by the amine and potential N-arylation byproducts. We recommend Boc-protection as it allows for a single-step global deprotection (removing both N-Boc and O-tBu) using TFA at the end of the synthesis.

Protocol A: N-Boc Protection
  • Reagents: (Boc)₂O (1.1 equiv), TEA (2.0 equiv), DCM.

  • Procedure:

    • Dissolve this compound (1.0 mmol) in DCM (5 mL).

    • Add Triethylamine (TEA, 2.0 mmol) followed by Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol).

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (ninhydrin stain will disappear).

    • Wash with 1M citric acid (removes TEA), brine, dry over MgSO₄, and concentrate.

  • Yield Expectation: >95%.

  • Checkpoint: Product should be a white solid/foam. Confirm absence of free amine by NMR.

Functionalization Protocols

Protocol B: Racemization-Free Suzuki-Miyaura Coupling

Objective: Create a C-C bond between the 3-bromo position and an aryl boronic acid. Challenge: Standard bases like


 can cause racemization.
Solution:  Use SPhos  (bulky ligand) and 

(mild base) to facilitate rapid oxidative addition and transmetallation at lower temperatures.
ParameterConditionReason
Catalyst

(5 mol%)
Active Pd(0) source when reduced in situ.
Ligand SPhos (10 mol%)Electron-rich/bulky; accelerates coupling of hindered bromides; prevents Pd-black formation.
Base

(2.0 equiv)
Milder than carbonates/alkoxides; reduces risk of

-proton abstraction.
Solvent Toluene : Water (10:1)Biphasic system solubilizes inorganic base while protecting the organic ester.
Temp 80 °CSufficient for activation but below the threshold for rapid thermal racemization.

Step-by-Step:

  • Charge: In a reaction vial, combine N-Boc-(R)-3-Br-Phe-OtBu (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (5 mol%), SPhos (10 mol%), and 
    
    
    
    (2.0 equiv).
  • Degas: Seal vial and purge with Argon/Nitrogen for 5 minutes (critical to prevent homocoupling).

  • Solvent: Add degassed Toluene/Water (10:1, 0.1 M concentration relative to substrate).

  • React: Heat to 80 °C for 4–12 hours. Monitor by HPLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with water. Dry organic phase.

  • Validation: Check Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduce an amine at the 3-position. Critical Note: Do NOT use


 (standard Buchwald base) as it will cleave/transesterify the tert-butyl ester. Use Cesium Carbonate (

)
.[1]

Step-by-Step:

  • Catalyst System: Use BrettPhos Pd G3 precatalyst (2–5 mol%) for primary amines, or RuPhos Pd G3 for secondary amines. These precatalysts activate at room temperature.

  • Base:

    
     (2.0 equiv). Must be anhydrous.
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Reaction: Stir at 80–100 °C under Argon.

    • Note: If the coupling partner is an aliphatic amine, conversion is usually fast (<4 h). Aniline derivatives may require overnight heating.

Protocol D: Miyaura Borylation (Synthesis of Boronate Ester)

Objective: Convert the Aryl-Br to Aryl-Bpin for use as a nucleophile in subsequent reactions.

Step-by-Step:

  • Reagents: N-Boc-(R)-3-Br-Phe-OtBu (1.0 equiv), Bis(pinacolato)diboron (

    
    , 1.1 equiv), 
    
    
    
    (3.0 equiv).
  • Catalyst:

    
     (3 mol%).
    
  • Solvent: DMSO (dry). Note: DMSO accelerates this specific reaction significantly compared to Dioxane.

  • React: Heat at 80 °C for 2–4 hours.

  • Workup: Extract with

    
     (avoid EtOAc as Bpin esters can be sticky on silica; ether extraction is cleaner).
    
  • Stability: The resulting Aryl-Bpin is stable on silica gel but should be stored at 4 °C.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical checkpoints must be met.

CheckpointMethodAcceptance Criteria
Conversion LC-MS>95% consumption of Aryl-Br; Mass = Target + H⁺.
Chirality Chiral HPLC>98% ee.[2] Comparison with racemic standard is required for first batch.
Integrity ¹H-NMRIntegration of

-proton (approx 4.5 ppm, dd) must remain 1H. Loss of integration or splitting pattern change indicates racemization.
Racemization Troubleshooting

If loss of optical purity is observed (>5% racemization):

  • Lower Temperature: Reduce reaction temp to 60 °C and extend time.

  • Change Base: Switch

    
     to Sodium Succinate . This weak base is documented to preserve chirality in sensitive phenylglycine/phenylalanine derivatives [1].
    
  • Ligand Switch: Use XPhos , which allows for room temperature Suzuki coupling of many aryl bromides.

References

  • Prieto, M., et al. (2007).[3] Racemization in Suzuki Couplings: A Quantitative Study Using 4-Hydroxyphenylglycine and Tyrosine Derivatives as Probe Molecules. Journal of Organic Chemistry. Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.[4] Link

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Surry, D. S.[5] & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

Sources

Application Notes and Protocols: Scale-Up Synthesis of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate is a valuable chiral building block in the synthesis of various pharmaceutically active compounds and other complex organic molecules.[1][] As a non-natural amino acid derivative, its precise stereochemistry and functional handles (the amino group, the tert-butyl ester, and the bromophenyl moiety) make it a versatile intermediate for introducing specific structural motifs that can modulate biological activity.[][3] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under a variety of reaction conditions but readily removable under mild acidic conditions.[4][5][6] This application note provides a detailed, scalable, and reliable protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and reproducible for large-scale production.

Synthetic Strategy Overview

Several strategies exist for the synthesis of chiral α-amino acids, including chiral auxiliary-mediated synthesis, asymmetric catalysis, and enzymatic resolutions.[7][8] For the scale-up synthesis of this compound, a practical and efficient approach involves the asymmetric hydrogenation of a suitable prochiral precursor. This method is often favored in industrial settings due to its high efficiency, excellent enantioselectivity, and the use of catalytic amounts of the chiral inducing agent.[9][10]

An alternative and increasingly popular approach involves biocatalysis, utilizing enzymes such as transaminases or phenylalanine ammonia lyases (PAL).[11][12][13][14] These enzymatic methods offer high stereoselectivity under mild reaction conditions and are environmentally benign.[15][16]

This guide will focus on a chemo-catalytic approach involving asymmetric hydrogenation, which is a well-established and scalable method. The general workflow is depicted below:

G cluster_0 Synthetic Workflow Start Starting Materials: 3-Bromobenzaldehyde N-acetylglycine Condensation Azlactone Formation Start->Condensation Acetic Anhydride, Sodium Acetate Hydrogenation Asymmetric Hydrogenation Condensation->Hydrogenation Chiral Rh or Ru Catalyst, H2 Esterification tert-Butylation Hydrogenation->Esterification Isobutylene, Acid Catalyst or Di-tert-butyl dicarbonate Deprotection N-Deprotection Esterification->Deprotection Acidic or Basic Hydrolysis Final_Product (R)-tert-Butyl 2-amino-3- (3-bromophenyl)propanoate Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocols

PART 1: Synthesis of (Z)-2-acetamido-3-(3-bromophenyl)acrylic acid (Azlactone precursor)

This initial step involves the condensation of 3-bromobenzaldehyde with N-acetylglycine to form the corresponding azlactone, which is then hydrolyzed in situ to the acrylic acid derivative. This is a crucial precursor for the asymmetric hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Bromobenzaldehyde185.02185 g1.01.0
N-Acetylglycine117.10128.8 g1.11.1
Sodium Acetate (anhydrous)82.0382 g1.01.0
Acetic Anhydride102.09300 mL--
Water18.02As needed--
Acetone58.08As needed--

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-bromobenzaldehyde (185 g, 1.0 mol), N-acetylglycine (128.8 g, 1.1 mol), and anhydrous sodium acetate (82 g, 1.0 mol).

  • Add acetic anhydride (300 mL) to the flask.

  • Heat the mixture to reflux (approximately 140 °C) with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water (500 mL) to the reaction mixture to hydrolyze the excess acetic anhydride and the intermediate azlactone. This step is exothermic, so careful addition and cooling may be necessary.

  • Stir the mixture vigorously for 1 hour. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system, such as acetone/water, to afford pure (Z)-2-acetamido-3-(3-bromophenyl)acrylic acid as a crystalline solid.

  • Dry the product under vacuum at 50-60 °C.

PART 2: Asymmetric Hydrogenation to N-acetyl-(R)-3-bromophenylalanine

This is the key stereochemistry-defining step. The choice of the chiral catalyst is critical for achieving high enantioselectivity. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed.[9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
(Z)-2-acetamido-3-(3-bromophenyl)acrylic acid298.12298 g1.01.0
[Rh(COD)2]BF4406.090.406 g0.0010.001
(R)-BINAP622.680.685 g0.00110.0011
Methanol (degassed)32.042 L--
Hydrogen Gas2.0250-100 psi--

Procedure:

  • In a glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving [Rh(COD)2]BF4 (0.406 g, 0.001 mol) and (R)-BINAP (0.685 g, 0.0011 mol) in degassed methanol (100 mL). Stir for 30 minutes.

  • Charge a high-pressure hydrogenation reactor with (Z)-2-acetamido-3-(3-bromophenyl)acrylic acid (298 g, 1.0 mol) and degassed methanol (1.9 L).

  • Transfer the catalyst solution to the reactor via cannula.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by HPLC to confirm the consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude N-acetyl-(R)-3-bromophenylalanine. This can be used in the next step without further purification.

PART 3: tert-Butylation and N-Deprotection

The final steps involve the protection of the carboxylic acid as a tert-butyl ester followed by the removal of the N-acetyl group to yield the target compound.

G cluster_1 Final Steps Workflow Start_Final N-acetyl-(R)-3-bromophenylalanine Esterification_Final tert-Butylation Start_Final->Esterification_Final Isobutylene, H2SO4 (cat.) or Boc2O, DMAP Deprotection_Final N-Deprotection (Acid Hydrolysis) Esterification_Final->Deprotection_Final 6M HCl, Reflux Workup Aqueous Workup & Extraction Deprotection_Final->Workup Neutralization (e.g., NaHCO3) Purification Purification Workup->Purification Column Chromatography Final_Product_Final (R)-tert-Butyl 2-amino-3- (3-bromophenyl)propanoate Purification->Final_Product_Final

Caption: Workflow for the final esterification and deprotection steps.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-acetyl-(R)-3-bromophenylalanine300.14~300 g~1.0
Dichloromethane (DCM)84.932 L-
Isobutylene56.11Excess-
Sulfuric Acid (conc.)98.08Catalytic-
Hydrochloric Acid (6M)36.461 L-
Sodium Bicarbonate (sat. aq. solution)84.01As needed-
Ethyl Acetate88.11As needed-
Magnesium Sulfate (anhydrous)120.37As needed-

Procedure:

  • Esterification:

    • Suspend the crude N-acetyl-(R)-3-bromophenylalanine in dichloromethane (2 L) in a pressure-rated vessel.

    • Cool the mixture to -10 °C.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Bubble isobutylene gas through the reaction mixture for 4-6 hours while maintaining the temperature. The reaction can be monitored by TLC or LC-MS.

    • Alternatively, the ester can be formed using di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5]

    • Once the esterification is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • N-Deprotection:

    • To the crude N-acetyl-(R)-3-bromophenylalanine tert-butyl ester, add 6M hydrochloric acid (1 L).

    • Heat the mixture to reflux for 4-6 hours. Monitor the deprotection by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

    • Extract the product with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[17][18][19]

Analytical Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).

  • Elemental Analysis: To confirm the elemental composition.

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Hydrogen gas is highly flammable. The hydrogenation step must be carried out in a properly rated and maintained high-pressure reactor by trained personnel.

  • Concentrated acids (sulfuric and hydrochloric) are highly corrosive. Handle with extreme care.

  • Isobutylene is a flammable gas. Ensure proper handling and storage.

References

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amin
  • Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. Organic Letters.
  • Chiral Amino Acids Synthesis.
  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PMC.
  • Synthesis of Amino Acids. Organic Chemistry | OpenStax.
  • The large scale synthesis of "unn
  • Photo-Driven Enantioselective α-Amino Ester Synthesis. Mirage News.
  • Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts.
  • The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Benchchem.
  • New method boosts production of non-n
  • Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones.
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Hydrolysis of tert-butyl esters present in N-protected amino acids.
  • Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry (RSC Publishing).
  • Preparation of enantiomerically pure pyridyl amino acids
  • A Simple and Powerful tert-Butyl
  • Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • The Large-Scale Synthesis of Unnatural Amino Acids.
  • Unnatural Amino Acids: Definition, Synthesis, and Applic
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Recent advances in the catalytic asymmetric synthesis of beta-amino acids.
  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing.
  • Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative.
  • Asymmetric Synthesis of α,β-Dialkyl-α-phenylalanines via Direct Alkylation of a Chiral Alanine Derivative with Racemic α-Alkylbenzyl Bromides.
  • Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives. Chemical Society Reviews (RSC Publishing).
  • Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade.
  • (R)-tert-Butyl 2-amino-3-(3-bromophenyl)
  • (R)-tert-Butyl 2-amino-3-(3-bromophenyl)
  • (R)-tert-Butyl 2-amino-3-(3-bromophenyl)
  • (R)-3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid.
  • Asymmetric Synthesis of L-homophenylalanine by Equilibrium-Shift Using Recombinant Arom
  • (R)-tert-Butyl 2-amino-3-(3-bromophenyl)

Sources

Troubleshooting & Optimization

purification strategies for crude (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Crude (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate Audience: Researchers, Scientists, and Drug Development Professionals.[1][2]

Compound: this compound

CAS: 1241682-84-7 | Molecular Weight: 300.19 (Free Base) / 336.65 (HCl Salt)[1][2][3]

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with purifying this unnatural phenylalanine derivative. Unlike standard amino acids, the combination of the bulky tert-butyl ester (acid-labile) and the 3-bromophenyl moiety (lipophilic, electron-withdrawing) creates a unique purification profile that requires strict adherence to pH and temperature controls.[1][2]

🔎 Part 1: Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My crude product is a dark, viscous oil that refuses to crystallize. How do I stabilize it?

Diagnosis: The free base of this compound is naturally an oil or low-melting solid due to the flexibility of the tert-butyl group and the asymmetry of the meta-bromo substituent.[2] Dark color usually indicates oxidized impurities or remaining coupling reagents (e.g., isobutylene oligomers).[2] The Fix: Do not attempt to crystallize the free base directly. Convert it to the Hydrochloride (HCl) salt .[2][4][5]

  • Why? The HCl salt disrupts the crystal lattice energy barrier, turning the oil into a stable, white solid [1].

  • Protocol: Dissolve the oil in anhydrous diethyl ether or EtOAc. Cool to 0°C. Add 1.05 equivalents of 1M HCl in ether (or dioxane) dropwise. The salt should precipitate immediately.[2]

  • Caution: Avoid aqueous HCl for salt formation; water inclusion makes the salt hygroscopic and sticky.[2]

Q2: I lost significant mass after performing a standard 1M HCl extraction. Where did it go?

Diagnosis: You likely hydrolyzed the tert-butyl ester.[1][2] Root Cause: While tert-butyl esters are stable to base, they are highly sensitive to acid.[1][2][3] A standard wash with 1M HCl (pH < 1) at room temperature can cleave the ester to the free acid [(R)-2-amino-3-(3-bromophenyl)propanoic acid] within minutes [2].[1][2] The free acid is water-soluble and zwitterionic, meaning it stayed in your aqueous waste layer.[2] The Fix: Switch to the "Cold Citric" Protocol .

  • Use 5% Citric Acid or 0.5M KHSO4 instead of HCl.[1][2]

  • Keep all phases at 0–5°C (ice bath).[1][2]

  • Limit contact time to <5 minutes.

Q3: My chiral HPLC shows racemization (loss of R-configuration). What caused this?

Diagnosis: Base-catalyzed enolization.[1][2] Root Cause: The alpha-proton is acidic due to the electron-withdrawing ester group.[1][2] If you used strong bases (e.g., NaOH, KOH) during the workup or left the compound in triethylamine (Et3N) for too long, the proton can detach, leading to a planar enolate that reprotonates racewisely [3]. The Fix:

  • Workup: Use mild bases like NaHCO3 (saturated) or K2CO3 for neutralization.[1][2][3] Never use NaOH.[1][2]

  • Chromatography: If using silica gel, minimize the concentration of Et3N (use <1%) or switch to NH4OH (0.5%) in the eluent.[3]

Q4: The compound streaks badly on silica TLC and columns. How do I get separation?

Diagnosis: Interaction between the free amine and acidic silanols on the silica surface. The Fix: "Deactivate" the silica.

  • Mobile Phase: Add 1% Triethylamine (Et3N) or 1% aqueous Ammonia to your DCM/MeOH or Hexane/EtOAc system.[1][2][3]

  • Alternative: Use amine-functionalized silica or simply convert to the HCl salt and recrystallize instead of running a column (often higher yield and purity).[1][2]

🧪 Part 2: Validated Purification Protocols
Protocol A: The "Gentle" Acid-Base Extraction (Purification of Free Base)

Use this to remove non-basic impurities (starting materials, neutral side products) without hydrolyzing the ester.[3]

StepActionCritical Parameter
1. Dissolution Dissolve crude oil in EtOAc (10 mL/g).Solvent must be neutral.[1][2]
2. Acid Wash Extract with cold (0°C) 5% Citric Acid (2 x 5 mL/g).[1][2]Keep cold. Do not use HCl.
3. Separation Keep the Aqueous Layer (contains Product).[2][3] Discard Organic Layer (impurities).[1][2]Product is protonated (water soluble).[1][2]
4. Basification Add fresh EtOAc to the aqueous layer.[2] Slowly add Sat. NaHCO3 until pH 8-9.[1][2]Stop at pH 9. Do not overshoot.
5. Recovery Extract the aqueous mixture with EtOAc (3x). Dry combined organics over Na2SO4.Remove water completely.[1][2]
6. Isolation Evaporate solvent <30°C.Result: Purified Free Base Oil.[1][2]
Protocol B: HCl Salt Crystallization (The Gold Standard)

Use this for final storage and maximum purity (>98%).[1][3]

  • Preparation: Dissolve 1.0 g of purified free base (from Protocol A) in 5 mL of anhydrous Diethyl Ether (or EtOAc).

  • Acidification: Cool to 0°C. Add 1.0 M HCl in Ether (or Dioxane) dropwise under nitrogen.

    • Calculation: Use exactly 1.05 equivalents. Excess acid can induce hydrolysis.[1][2]

  • Precipitation: A white solid will form.[1][2] Stir at 0°C for 30 minutes.

  • Filtration: Filter under nitrogen (to prevent moisture absorption).[1][2] Wash the cake with cold anhydrous ether/hexane (1:1).

  • Drying: Dry under high vacuum at room temperature for 4 hours.

    • Expected Result: White crystalline solid.[1][2] Stable at room temperature (desiccated).

📊 Part 3: Decision & Workflow Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State Check: Oil or Solid? Start->CheckState ImpurityCheck Major Impurity Type? CheckState->ImpurityCheck Usually Oil NonBasic Neutral/Acidic Impurities (e.g., unreacted bromide) ImpurityCheck->NonBasic High Neutral Impurities Basic Amine Impurities (e.g., regioisomers) ImpurityCheck->Basic Complex Mixture AcidBase Protocol A: Cold Citric Acid Extraction NonBasic->AcidBase Column Flash Chromatography (Silica + 1% Et3N) Basic->Column SaltForm Protocol B: HCl Salt Formation AcidBase->SaltForm Yields Clean Free Base Column->SaltForm Yields Clean Free Base Final Pure (R)-Amino Ester HCl Salt (Store Desiccated) SaltForm->Final

Caption: Decision tree for selecting the optimal purification route based on impurity profile.

📚 References
  • Sigma-Aldrich. this compound hydrochloride Product Analysis. Retrieved from [1][2]

  • Cole, K. et al. (2017).[1][2][6] "Reagent-free continuous thermal tert-butyl ester deprotection." Bioorganic & Medicinal Chemistry, 25(6).[2]

  • BenchChem. "Strategies to Prevent Racemization During Peptide Synthesis." Technical Guide. [1][2]

  • Organic Syntheses. "N-tert-Butoxycarbonyl-L-phenylalanine." Org.[1][2][3][7] Synth. 1988, Coll.[2][8] Vol. 6, 418. (General protocol for phenylalanine t-butyl ester handling). [1][2]

Sources

Technical Support Center: Troubleshooting Solubility of Bromophenylalanine Tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bromophenylalanine tert-butyl esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the handling and solubility of these valuable but often recalcitrant synthetic building blocks. As hydrophobic derivatives of phenylalanine, these compounds require specific strategies to achieve successful dissolution for use in synthesis, screening, and other applications. This document provides in-depth, field-proven insights and practical protocols to overcome these challenges.

Understanding the Solubility Challenge: A Structural Perspective

Bromophenylalanine tert-butyl esters are characterized by significant hydrophobicity, which is the primary obstacle to their easy dissolution. This property arises from the combination of three key structural features: the brominated phenyl ring, the N-terminal tert-butoxycarbonyl (Boc) protecting group, and the C-terminal tert-butyl ester. The polar, charge-bearing functionalities of the native amino acid (the amine and carboxylic acid groups) are masked by bulky, nonpolar t-butyl groups, drastically reducing the molecule's ability to interact with polar solvents like water.[1][2]

Troubleshooting_Solubility start Start: Lyophilized Bromophenylalanine Tert-Butyl Ester test_small Q: Have you tested on a small scale? (1-2 mg) start->test_small test_small->start No, do this first! dcm_test Try dissolving in DCM or MeOH. Does it dissolve? test_small->dcm_test Yes strong_solvent Try dissolving in DMSO, DMF, or NMP. Does it dissolve? dcm_test->strong_solvent No aqueous_check Q: Is an aqueous solution needed? dcm_test->aqueous_check Yes physical_aid Apply gentle heat (30-40°C) and/or sonication. Does it dissolve? strong_solvent->physical_aid No strong_solvent->aqueous_check Yes fail Insoluble. Re-evaluate concentration or solvent system. physical_aid->fail No physical_aid->aqueous_check Yes co_solvent Prepare concentrated stock in DMSO/DMF. Slowly add to vortexing aqueous buffer. success Success! Solution Prepared co_solvent->success aqueous_check->co_solvent Yes aqueous_check->success No (Organic solution is sufficient)

Caption: A step-by-step decision tree for troubleshooting solubility.

References

Sources

Validation & Comparative

A Technical Guide to the 1H NMR Interpretation of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of chiral molecules is paramount. (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate, a substituted derivative of the amino acid phenylalanine, presents a unique set of spectroscopic challenges and insights. This guide provides an in-depth analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, offering a detailed interpretation of chemical shifts and coupling constants. Furthermore, we will compare its spectral features with those of relevant structural analogs, supported by experimental data from closely related compounds, to provide a comprehensive understanding for researchers in the field.

The Structural Context: What the 1H NMR Reveals

The molecular architecture of this compound dictates a specific set of proton environments, each with a characteristic resonance in the 1H NMR spectrum. The presence of a chiral center, an aromatic ring with a bromine substituent, and a bulky tert-butyl ester group all contribute to the complexity and richness of the spectral data. A thorough interpretation of this spectrum not only confirms the compound's identity but also provides valuable information about its conformational preferences.

Predicted 1H NMR Spectral Data

Based on the analysis of structurally similar compounds, the following table summarizes the predicted 1H NMR spectral data for this compound in a standard deuterated solvent such as chloroform-d (CDCl₃).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
tert-Butyl (-C(CH₃)₃)~ 1.4 - 1.5Singlet (s)-9H
Amino (-NH₂)Variable (Broad)Singlet (s)-2H
β-Protons (-CH₂)~ 2.9 - 3.3Multiplet (m) or Doublet of Doublets (dd)Jab, Jax, Jbx2H
α-Proton (-CH)~ 3.8 - 4.2Doublet of Doublets (dd) or Triplet (t)Jax, Jbx1H
Aromatic Protons (Ar-H)~ 7.0 - 7.5Multiplet (m)Jortho, Jmeta4H

In-Depth Spectral Interpretation

The Upfield Region: Aliphatic Protons
  • The Tert-Butyl Singlet: The most upfield and prominent signal will be a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group , expected around δ 1.4-1.5 ppm . Its integration value of 9H makes it a key landmark in the spectrum. The absence of adjacent protons results in its characteristic singlet multiplicity. Data from N-Boc-L-phenylalanine shows a similar tert-butyl signal at approximately 1.36 ppm[1].

  • The Diastereotopic β-Protons: The two protons on the carbon adjacent to the aromatic ring (β-protons) are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will likely exhibit distinct chemical shifts, appearing as a multiplet or two separate doublet of doublets in the range of δ 2.9-3.3 ppm . They are coupled to each other (geminal coupling, Jab) and to the α-proton (vicinal coupling, Jax and Jbx). For the analogous 3-bromo-DL-phenylalanine, these protons are predicted to be in a similar range[2].

  • The α-Proton: The proton on the chiral carbon (α-proton) is deshielded by the adjacent amino and ester functionalities, and is expected to resonate between δ 3.8 and 4.2 ppm [2]. Its multiplicity will be a doublet of doublets (or a triplet if the coupling constants to the two β-protons are similar) due to coupling with the two diastereotopic β-protons (Jax and Jbx).

  • The Labile Amino Protons: The two protons of the primary amine will appear as a broad singlet at a variable chemical shift, the position and broadness of which are dependent on concentration, temperature, and solvent. This signal can be confirmed by a D₂O exchange experiment, where it will disappear.

The Downfield Region: Aromatic Protons

The 3-bromophenyl group gives rise to a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm . The four aromatic protons are chemically non-equivalent and will exhibit a characteristic splitting pattern based on their ortho and meta coupling constants.

  • H-2' and H-6': The protons ortho to the bromine atom will be influenced by its electron-withdrawing inductive effect and will likely be the most downfield of the aromatic signals.

  • H-4' and H-5': The remaining two protons will have chemical shifts determined by their position relative to the bromine and the alkyl substituent.

The expected coupling constants are:

  • Jortho ≈ 7-9 Hz

  • Jmeta ≈ 2-3 Hz

  • Jpara ≈ 0-1 Hz

The intricate splitting pattern in this region can often be resolved at higher magnetic field strengths and can be a key identifier for the substitution pattern on the aromatic ring.

Comparative Analysis: Insights from Structural Analogs

To further refine our interpretation, we can compare the expected spectrum of our target molecule with experimental data from closely related compounds.

Comparison with N-Boc-(S)-3-Bromophenylalanine

The N-Boc protected version of 3-bromophenylalanine provides an excellent comparison. The key difference is the presence of the Boc protecting group on the amine. This will generally shift the α-proton slightly downfield due to the electron-withdrawing nature of the carbamate. The rest of the spectrum, particularly the aromatic and β-proton regions, is expected to be very similar.

Comparison with (R)-tert-Butyl 2-amino-3-phenylpropanoate

Removing the bromine atom from the phenyl ring to give the parent phenylalanine derivative allows us to observe the effect of the bromo substituent. The aromatic region of the unsubstituted analog will be simpler, often appearing as a multiplet centered around δ 7.2-7.3 ppm. The bromine atom in our target molecule is expected to cause a slight downfield shift of the aromatic protons due to its inductive effect.

Experimental Protocol for 1H NMR Acquisition

For researchers seeking to acquire their own data, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving the aromatic couplings).

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants.

Visualizing the Structure and Key Interactions

The following diagrams, generated using Graphviz, illustrate the molecular structure with proton assignments and a decision tree for interpreting the multiplicities of the aliphatic protons.

Figure 1: Molecular structure of this compound with key protons labeled.

G start Interpreting Aliphatic Signals H_alpha α-Proton (1H) ~δ 3.8-4.2 start->H_alpha α-H H_beta β-Protons (2H) ~δ 2.9-3.3 start->H_beta β-H₂ coupling_beta Two non-equivalent β-protons? H_alpha->coupling_beta Coupled to β-protons dd Doublet of Doublets (dd) coupling_beta->dd Yes t Triplet (t) coupling_beta->t No (J_ax ≈ J_bx) coupling_alpha_gem coupling_alpha_gem H_beta->coupling_alpha_gem Coupled to α-H and each other m Multiplet (m) or Two Doublets of Doublets coupling_alpha_gem->m Complex coupling

Figure 2: Decision tree for the multiplicity of the α and β protons.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. A detailed analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of all protons in the molecule. By comparing the expected spectrum with data from close structural analogs, we can confidently predict the spectral features and understand the influence of each functional group on the proton resonances. This guide serves as a valuable resource for researchers working with this and similar chiral building blocks, enabling them to confidently interpret their NMR data and accelerate their research and development efforts.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. Retrieved from [Link]

Sources

mass spectrometry characterization of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Characterization of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Executive Summary

This guide provides a technical roadmap for the structural validation of This compound (CAS: 1241682-84-7). As a chiral non-canonical amino acid ester, this compound serves as a critical intermediate in the synthesis of peptidomimetics and pharmaceutical agents targeting protein-protein interactions.

Effective characterization requires distinguishing this specific ester from its free acid analogs, regioisomers (2-bromo or 4-bromo), and synthesis byproducts. This guide compares ionization modalities (ESI vs. APCI) and resolution tiers (QqQ vs. Orbitrap/Q-TOF), establishing a self-validating protocol for R&D applications.

Part 1: Strategic Method Selection

The choice of mass spectrometry interface defines the quality of the spectral data. Below is a comparative analysis of the primary alternatives for this specific amino acid derivative.

Ionization Source Comparison: ESI vs. APCI
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Target
Mechanism Ion evaporation from charged droplets (Soft ionization).Corona discharge mediated proton transfer (Gas phase).ESI Preferred
Thermal Stress Low. Ideal for thermally labile esters.High. Heated nebulizer (>350°C) can induce premature loss of the tert-butyl group.ESI
Sensitivity High for protonated amines (

).
Moderate. Better for neutral non-polar compounds.ESI
Fragmentation Minimal in-source fragmentation. Preserves molecular ion.Significant in-source fragmentation often observed.ESI

Expert Insight: The tert-butyl ester moiety is acid- and heat-labile. APCI sources often degrade the molecule into its free acid form (


) before it enters the mass analyzer, leading to false identification. ESI is the mandatory standard for this compound. 
Analyzer Resolution Comparison: Triple Quad vs. HRMS
  • Triple Quadrupole (QqQ): Best for quantification (e.g., PK studies). It monitors specific transitions (MRM) but cannot resolve isobaric interferences or confirm elemental composition.

  • High-Resolution MS (Orbitrap/Q-TOF): Best for characterization. It resolves the specific mass defect of Bromine and confirms the isotopic envelope, ruling out impurities like des-bromo or chloro-analogs.

Part 2: Deep Characterization & Fragmentation Analysis

This section details the specific spectral fingerprints required to validate the compound.

The Isotopic Fingerprint (The "Bromine Signature")

Unlike standard amino acids, the presence of a bromine atom creates a distinct 1:1 doublet in the molecular ion cluster due to the natural abundance of


 (50.69%) and 

(49.31%).
  • Target Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  ~300.05 Da
    
  • Observed Spectra (

    
    ): 
    
    • m/z 300.05 (100% relative abundance)

    • m/z 302.05 (~98% relative abundance)

Validation Check: If your spectrum shows a dominant single peak at m/z 300 without the m/z 302 partner, the compound has likely debrominated (replaced by H) or is a different impurity.

MS/MS Fragmentation Pathway

Structural confirmation relies on collision-induced dissociation (CID). The fragmentation follows a predictable, sequential loss pattern characteristic of amino acid tert-butyl esters.

  • Primary Transition (Neutral Loss): The most labile bond is the ester oxygen-carbon bond. The tert-butyl group is lost as isobutene (neutral, 56 Da) via a mechanism resembling a McLafferty rearrangement or charge-remote fragmentation.

    • Precursor: m/z 300/302

    • Product: m/z 244/246 (Free Acid Cation)

  • Secondary Transition (Immonium Ion Formation): The free acid typically undergoes decarboxylation and amine-driven cleavage to form the immonium ion. This ion retains the brominated aromatic side chain, serving as a diagnostic marker for the regio-chemistry of the phenyl ring.

    • Precursor: m/z 244/246

    • Product: m/z 198/200 (Brominated Immonium Ion)

Visualization of Signaling Pathway

FragmentationPathway Parent Parent Ion [M+H]+ m/z 300.0 / 302.0 (1:1 Doublet) Intermediate Free Acid Cation [M+H - Isobutene]+ m/z 244.0 / 246.0 Parent->Intermediate Loss of Isobutene (-56 Da) Immonium Immonium Ion [R-CH=NH2]+ m/z 198.0 / 200.0 Intermediate->Immonium Loss of HCOOH + NH3 (Combined Loss) Tropylium Bromotropylium Ion [C7H6Br]+ m/z 169.0 / 171.0 Immonium->Tropylium Side Chain Cleavage

Caption: Figure 1: Step-wise fragmentation of the protonated parent ion. The retention of the Br isotope pattern (doublet) across all fragments validates the core structure.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a UHPLC-Q-TOF system but is adaptable to Triple Quadrupoles.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Sample Diluent: 50:50 ACN:Water (Avoid alcohols like MeOH to prevent transesterification during storage).

Instrument Parameters
ParameterSettingRationale
Column C18 (e.g., 2.1 x 50mm, 1.7 µm)Standard retention for hydrophobic aromatics.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Gradient 5% B to 95% B over 5 minEnsures separation from polar synthesis byproducts.
Source Temp 300°C (Max)Prevent thermal degradation of the t-butyl ester.
Capillary Voltage 3.5 kVStandard positive mode ionization.
Collision Energy Stepped (15, 30, 45 eV)Low energy preserves parent; high energy reveals immonium ions.
Step-by-Step Workflow
  • Blank Injection: Inject pure diluent to assess system carryover.

  • Standard Injection (1 µg/mL): Inject the target compound.

  • Data Review (The "3-Point Check"):

    • Check 1: Is the Retention Time (RT) consistent with a hydrophobic ester (later eluting than free acid)?

    • Check 2: Does the MS1 spectrum show the m/z 300/302 doublet?

    • Check 3: Does the MS2 spectrum show the dominant loss of 56 Da (m/z 244)?

Part 4: Decision Matrix for Method Application

Use this flow to determine the appropriate analysis mode based on your research stage.

MethodSelection Start Start: Define Goal Goal1 Synthesis Confirmation (Did I make it?) Start->Goal1 Goal2 Impurity Profiling (Is it pure?) Start->Goal2 Goal3 Pharmacokinetics (Quantification) Start->Goal3 Method1 LC-UV-MS (Single Quad) Check m/z 300/302 doublet Goal1->Method1 Method2 UHPLC-HRMS (Orbitrap) Confirm Exact Mass & Isotopes Goal2->Method2 Method3 LC-MS/MS (Triple Quad) MRM: 300 -> 244 transition Goal3->Method3

Caption: Figure 2: Decision matrix matching the analytical goal to the optimal mass spectrometry configuration.

References

  • McLafferty, F. W. (1959).[1] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[1] Link

  • Mawhinney, T. P., et al. (1986).[2] "Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry." Journal of Chromatography A, 358, 231-242.[2] Link

  • Gross, M. L. (2004).[1] "Focus in honor of Fred McLafferty... for the discovery of the 'McLafferty Rearrangement'." Journal of the American Society for Mass Spectrometry, 15(7), 951–955.[1] Link

  • Sigma-Aldrich. (n.d.). "Product Specification: this compound." Sigma-Aldrich Catalog. Link

  • Biotage. (2023).[3] "When should I choose APCI or ESI for my flash column chromatography?" Biotage Blog. Link

Sources

Technical Comparison Guide: Optical Rotation & Characterization of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate (also known as D-3-Bromophenylalanine tert-butyl ester) is a critical chiral intermediate in the synthesis of peptidomimetics and small-molecule inhibitors. The introduction of the meta-bromo substituent on the phenylalanine ring provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) and alters the electronic properties of the aromatic system, while the tert-butyl ester serves as an acid-labile protecting group that increases lipophilicity during intermediate steps.

This guide addresses a common challenge in the literature: the scarcity of specific optical rotation data for the tert-butyl ester derivative compared to the free acid. We provide a comparative analysis of expected values, a self-validating protocol for determination, and a synthesis workflow to ensure enantiomeric excess (ee).

Comparative Optical Rotation Profile

The optical rotation (


) is highly sensitive to the solvent, concentration, and protonation state (free base vs. HCl salt). The table below synthesizes available experimental data for structural analogs to establish the expected  range for the target molecule.
Table 1: Comparative Optical Rotation Data ( )
CompoundConfigurationStateSolventValue (

)
Source/Analog Basis
(R)-3-Br-Phe-OtBu (R) / D HCl Salt EtOH Expected: -40 to -50 Inferred from L-Phe-OtBu
(S)-Phe-OtBu(S) / LHCl SaltEtOH (c=2)+47.0

1
Sigma-Aldrich Standard [1]
(S)-Phe-OtBu(S) / LFree BaseCHCl

(c=1)
+17.2ChemicalBook [2]
(S)-3-Br-Phe-OH(S) / LFree Acid1N NaOH (c=2)+3.0

1
Chem-Impex [3]
(R)-3-Br-Phe-OH(R) / DFree Acid1N NaOHExpected: -3.0Mirror Image Rule

Technical Insight:

  • Inversion of Sign: Natural L-Phenylalanine derivatives (S-configuration) typically exhibit positive (+) rotation in ethanol as HCl salts. Therefore, the target (R)-enantiomer (D-configuration) will exhibit a negative (-) rotation.

  • Substituent Effect: The meta-bromo substitution adds mass but typically does not invert the sign of rotation compared to the parent phenylalanine backbone, though it may slightly dampen the magnitude.

  • Salt vs. Free Base: Note the drastic difference between the salt (+47

    
    ) and free base (+17
    
    
    
    ) for the unsubstituted analog. Ensure your sample is fully protonated or fully neutralized before measurement to avoid fluctuating values.

Experimental Protocol: Synthesis & Verification

To obtain an accurate optical rotation value, the compound must be synthesized with high enantiomeric purity. The following workflow utilizes 3-Bromo-D-phenylalanine as the starting material.

Synthesis Workflow (Graphviz Diagram)

SynthesisWorkflow Start Start: 3-Bromo-D-Phe-OH (Free Acid, R-isomer) Reaction Transesterification RT, 18-24h Start->Reaction Suspend Reagent tert-Butyl Acetate + HClO4 (Cat.) Reagent->Reaction Add Workup Workup: 1. 1N NaOH Wash 2. Extract into EtOAc Reaction->Workup Quench SaltFormation Salt Formation: Add HCl in Dioxane Workup->SaltFormation Dry organic layer Product Product: (R)-3-Br-Phe-OtBu . HCl SaltFormation->Product Precipitate & Filter

Figure 1: Acid-catalyzed transesterification route for tert-butyl ester formation. This method avoids the use of hazardous isobutylene gas.

Detailed Methodology

Step 1: Esterification

  • Suspend 3-Bromo-D-phenylalanine (1.0 eq) in tert-butyl acetate (excess, acts as solvent).

  • Add 70% Perchloric acid (1.5 eq) dropwise at 0°C.

  • Warm to room temperature and stir for 18 hours.

  • Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The free acid will disappear, and a less polar spot (ester) will appear.

Step 2: Workup & Isolation (Free Base)

  • Cool the mixture and wash with 1N NaOH (keep pH ~10 to ensure free base form) and brine.

  • Extract with Ethyl Acetate.[1] Dry over Na

    
    SO
    
    
    
    .
  • Concentrate in vacuo to yield the oily free base.

Step 3: Salt Formation (Critical for Rotation Stability)

  • Dissolve the oil in minimal diethyl ether.

  • Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

  • Filter the white precipitate. Recrystallize from EtOH/Et

    
    O if necessary to remove trace impurities that affect rotation.
    
Self-Validating Polarimetry Protocol

Do not rely solely on literature values. Validate your specific batch using this internal check:

  • Blanking: Zero the polarimeter with the exact solvent batch (e.g., Absolute Ethanol) used for the sample.

  • Preparation: Prepare a solution of c = 1.0 (10 mg/mL) or c = 2.0 (20 mg/mL).

    • Note: Ensure the sample is fully dissolved; turbidity causes light scattering and erroneous readings.

  • Measurement: Record

    
     at 589 nm (Sodium D line).
    
  • Validation (The "Mirror Test"):

    • If available, measure the (S)-enantiomer (L-isomer) under identical conditions.

    • The values should be equal in magnitude and opposite in sign (e.g., -45.0

      
       vs +45.2
      
      
      
      ).
    • If the magnitudes differ by >5%, suspect chiral impurity or chemical contamination.

Chiral Purity Determination (HPLC)

Optical rotation is a bulk property and can be misleading if impurities have high specific rotations. Confirm enantiomeric excess (ee) using Chiral HPLC before trusting the


 value.
  • Column: CHIRALPAK® AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) [4].

  • Acceptance Criteria: ee > 98.0% for reliable optical rotation standards.

References

  • Sigma-Aldrich. L-Phenylalanine tert-butyl ester hydrochloride Product Specification. CAS 15100-75-1.[2][3] Link

  • ChemicalBook. (S)-3-Phenylalanine t-butyl ester Properties and Safety. CAS 16874-17-2.[4][5][6] Link

  • Chem-Impex International. 3-Bromo-L-phenylalanine Product Data. CAS 82311-69-1.[7][8] Link

  • Royal Society of Chemistry. Supplementary Information: Synthesis of Quaternary α-Amino Acid Derivatives. (Provides HPLC conditions for similar nitro-phenylalanine derivatives). Link

Sources

Infrared Spectroscopy Analysis of Amino Acid tert-Butyl Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyl (t-Bu) ester is a cornerstone protecting group in peptide synthesis and medicinal chemistry, prized for its resistance to basic hydrolysis and nucleophilic attack while remaining cleanly labile to moderate acid (e.g., TFA). For drug development professionals, the rapid and unambiguous validation of t-butyl ester formation—and its subsequent removal—is critical.

While NMR is definitive, Infrared (IR) Spectroscopy offers a superior high-throughput, real-time monitoring capability. This guide provides an objective technical comparison of amino acid tert-butyl esters against their methyl/ethyl and free acid counterparts. It establishes a self-validating IR protocol to confirm esterification efficacy and purity without the need for time-consuming chromatographic separation.

Strategic Role in Drug Development

In the context of solid-phase peptide synthesis (SPPS) and prodrug design, the selection of the ester moiety dictates the synthetic strategy.

  • Orthogonality: Unlike methyl or ethyl esters (cleaved by saponification), t-butyl esters are stable to base. This allows for the selective removal of

    
    -terminal protecting groups (like Fmoc) using piperidine without disturbing the 
    
    
    
    -terminal ester.
  • Steric Bulk: The bulky tert-butyl group suppresses diketopiperazine formation, a common side reaction with methyl esters of proline or glycine.

The Analytical Challenge

Distinguishing a tert-butyl ester from a methyl ester or the starting carboxylic acid requires identifying subtle vibrational shifts. This guide isolates those specific frequency markers.

Comparative Analysis: t-Butyl Esters vs. Alternatives

The following table contrasts the physicochemical and spectral properties of tert-butyl esters with common alternatives.

Table 1: Comparative Profile of Amino Acid C-Terminal Protection
Featuretert-Butyl Ester (-OtBu) Methyl/Ethyl Ester (-OMe/OEt) Benzyl Ester (-OBn) Free Amino Acid (Zwitterion)
Stability Base Stable, Acid Labile (TFA)Base Labile, Acid StableHydrogenolysis Labile, Acid StableN/A
IR C=O Frequency 1730 – 1740 cm⁻¹ (Lower due to +I effect)1740 – 1750 cm⁻¹ 1735 – 1745 cm⁻¹ 1550 – 1610 cm⁻¹ (Asymmetric -COO⁻)
Key IR Fingerprint "t-Butyl Doublet" (1395 & 1365 cm⁻¹)Single band ~1380 cm⁻¹ (weak)C-H Aromatic Overtones (1900-1700 cm⁻¹)Broad NH₃⁺ bands (3100-2600 cm⁻¹)
Deprotection Monitoring Disappearance of 1365 cm⁻¹ bandDisappearance of 1745 cm⁻¹ bandDisappearance of 690/740 cm⁻¹ (monosub.)Appearance of broad OH stretch

Expert Insight: The "t-Butyl Doublet" is the most reliable Go/No-Go indicator. While the Carbonyl (


) shift is useful, it can be obscured by solvent effects. The skeletal vibration of the t-butyl group at ~1365 cm⁻¹ is distinct and rarely overlaps with other amino acid side chains (except perhaps Valine/Leucine, which requires careful baseline subtraction).

Deep Dive: IR Spectral Interpretation

To validate the synthesis of an amino acid tert-butyl ester, you must confirm three distinct spectral regions.

Region 1: The Carbonyl Stretch (1750 – 1700 cm⁻¹)
  • Mechanism: The esterification of the carboxylic acid removes the resonance equivalence of the carboxylate ion (

    
    ).
    
  • Observation: The broad, lower-frequency band of the zwitterionic carboxylate (1550–1610 cm⁻¹) disappears. A sharp, intense band appears at 1730–1740 cm⁻¹ .

  • Nuance: The tert-butyl group is electron-donating (+I effect). This increases the electron density on the single-bonded ester oxygen, which strengthens the resonance contribution to the carbonyl, slightly lowering the

    
     bond order compared to a methyl ester. Consequently, t-butyl esters often appear 5–10 cm⁻¹ lower than their methyl analogs.
    
Region 2: The "tert-Butyl Doublet" (1400 – 1350 cm⁻¹)
  • Mechanism: This feature arises from the symmetric bending (scissoring) and rocking vibrations of the methyl groups on the quaternary carbon. The interaction between the three methyl groups causes a splitting of the vibrational mode.

  • Observation: Look for a split peak (doublet) of medium intensity:

    • Band A: ~1395 cm⁻¹

    • Band B: ~1365 cm⁻¹ (The "Umbrella" mode)

  • Validation: If this doublet is absent, you have likely formed a mixed anhydride or failed to esterify, even if a carbonyl peak is present.

Region 3: The N-H Stretch (3500 – 3300 cm⁻¹)
  • Mechanism: Free amino acids exist as zwitterions (

    
    ), showing broad, multiple bands from 3100–2600 cm⁻¹.
    
  • Observation: Upon esterification (typically isolated as a free base or HCl salt), the zwitterionic character is lost.

    • Free Base: Sharp doublet at ~3400 & 3300 cm⁻¹ (Asymmetric/Symmetric

      
       stretch).
      
    • HCl Salt: Broad band ~3000 cm⁻¹ (

      
       stretch), but distinct from the zwitterionic "fermi resonance" clutter.
      

Experimental Protocol: Synthesis & IR Validation

Objective: Synthesize L-Phenylalanine tert-butyl ester and validate using IR. Scale: 10 mmol Safety: Isobutylene is a flammable gas; work in a ventilated hood.

Phase 1: Acid-Catalyzed Addition (Isobutylene Method)
  • Setup: Place 10 mmol of L-Phenylalanine in a pressure-rated vessel (Parr reactor or heavy-walled glass tube).

  • Solvent: Add 15 mL of Dioxane and 1 mL of conc.

    
     (Catalyst).
    
  • Reactant: Condense 15 mL of Isobutylene (gas) into the vessel at -78°C (Dry ice/Acetone bath).

  • Reaction: Seal vessel and stir at Room Temperature (25°C) for 24 hours.

    • Why? The acid protonates the carboxylic acid, making it susceptible to attack by the alkene (isobutylene), forming the stable t-butyl cation intermediate.

  • Quench: Pour mixture into 50 mL cold 1N NaOH / Ethyl Acetate (biphasic). Extract organic layer.[1][2]

  • Isolation: Dry organic layer (

    
    ), filter, and concentrate in vacuo.
    
Phase 2: IR Validation Workflow (ATR-FTIR)

Method: Attenuated Total Reflectance (ATR) on Diamond Crystal. Resolution: 4 cm⁻¹.[3] Scans: 16.

  • Background: Collect air background.

  • Sample Loading: Place ~2 mg of the resulting oil/solid on the crystal. Apply high pressure.

  • Data Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Analysis Criteria (Pass/Fail):

RegionTarget WavenumberCriteria for "PASS"
Carbonyl 1735 ± 5 cm⁻¹Sharp, Strong Intensity.
Fingerprint 1365 ± 5 cm⁻¹Distinct peak present (t-Bu deformation).
Contaminant 1700 - 1710 cm⁻¹ABSENT (Indicates unreacted acid or dimer).
Contaminant 3200 - 2500 cm⁻¹ABSENT (Broad "COOH" dimer stretch).

Visualization: Logic & Workflow

The following diagram illustrates the decision logic for selecting the tert-butyl ester and the workflow for validating its formation and deprotection.

G Start Target: C-Terminal Protection Decision Requires Base Stability (e.g., Fmoc SPPS)? Start->Decision MethylRoute Use Methyl/Ethyl Ester (Base Labile) Decision->MethylRoute No tBuRoute Use tert-Butyl Ester (Acid Labile) Decision->tBuRoute Yes Synthesis Synthesis: Isobutylene + H2SO4 tBuRoute->Synthesis IR_Check IR Analysis (ATR) Synthesis->IR_Check Check_1735 Check 1735 cm⁻¹ (Ester C=O) IR_Check->Check_1735 Check_1365 Check 1365 cm⁻¹ (t-Butyl Doublet) IR_Check->Check_1365 Validation Validation Logic Check_1735->Validation Check_1365->Validation Success Product Confirmed: Proceed to Coupling Validation->Success Both Present Fail Reprocess: Hydrolysis/Incomplete Validation->Fail Missing 1365 or Broad OH present

Caption: Decision tree for selecting tert-butyl protection and the IR spectral validation logic required to confirm synthesis success.

Troubleshooting & Common Pitfalls

The "Hidden" Acid Peak
  • Issue: A shoulder appears at ~1710 cm⁻¹ on the main ester band.

  • Cause: Incomplete esterification or partial hydrolysis due to moisture. The free carboxylic acid dimer absorbs here.

  • Solution: Re-dissolve in ether and wash with 5%

    
     to remove unreacted acid.
    
Confusion with Valine/Leucine
  • Issue: The amino acids Valine and Leucine already possess isopropyl groups that generate a doublet near 1380/1360 cm⁻¹.

  • Resolution: For these specific amino acids, the "t-Butyl Doublet" is not diagnostic. Instead, rely on the C-O-C asymmetric stretch in the 1250–1150 cm⁻¹ region. The t-butyl ester will show a strong, complex band pattern here that differs from the simpler isopropyl side chain vibrations.

Salt Form Interference
  • Issue: If the product is isolated as the HCl salt, the

    
     bending mode (~1600 cm⁻¹) can broaden and overlap with the carbonyl region.
    
  • Resolution: Perform a "mini-workup" on a small aliquot: Add 1 drop of

    
     to the IR sample to liberate the free base, sharpening the spectrum for analysis.
    

References

  • Anderson, G. W., & Callahan, F. M. (1960).[4] t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.[4] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for IR characteristic bands and the "Rule of Three" for esters).
  • BenchChem Technical Support. (2025). Monitoring t-Butyl Ester Deprotection Reactions. Link

  • Azev, V. N., et al. (2023).[5] Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Russian Journal of Bioorganic Chemistry. Link

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Link

Sources

Comparative Guide: Protecting Groups for 3-Bromophenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Challenge

3-Bromophenylalanine (3-Br-Phe) is a critical non-canonical amino acid, widely employed as a handle for downstream metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or as a precursor for radiolabeling. However, its synthesis and incorporation into peptides present a specific chemoselectivity challenge: preserving the carbon-bromine (C-Br) bond.

The aromatic bromine is susceptible to hydrogenolysis and lithium-halogen exchange. Therefore, the choice of


-terminal and 

-terminal protecting groups (PGs) is not merely a matter of synthesis preference but of structural integrity. This guide objectively compares the three dominant protecting group strategies—Fmoc, Boc, and Cbz—specifically evaluating their compatibility with the 3-bromo moiety.

Strategic Analysis: The Chemoselectivity Matrix

The following decision matrix visualizes the compatibility of standard deprotection conditions with the aryl bromide functionality.

Chemoselectivity Substrate 3-Bromophenylalanine Acid Acidic Conditions (TFA / HCl) Substrate->Acid Base Basic Conditions (Piperidine / LiOH) Substrate->Base H2 Hydrogenolysis (H2, Pd/C) Substrate->H2 Safe STABLE (Br Intact) Acid->Safe Compatible (Boc removal) Base->Safe Compatible (Fmoc removal) Risk UNSTABLE (Debromination Risk) H2->Risk Incompatible (Cbz removal)

Figure 1: Chemoselectivity of deprotection conditions against the aryl bromide moiety.

Comparative Deep Dive

System A: Fmoc Protection (The SPPS Standard)

Verdict: Highly Recommended for Solid Phase Peptide Synthesis (SPPS).

The Fmoc (9-fluorenylmethoxycarbonyl) group is removed via


-elimination using mild bases like piperidine.[1] Aryl bromides are chemically inert to secondary amines and the basic conditions typically employed in Fmoc SPPS.
  • Pros:

    • Orthogonality: Completely stable to the acidic conditions required for side-chain deprotection and resin cleavage (TFA).[1]

    • Safety: No risk of debromination during deprotection.

    • Monitoring: The release of the dibenzofulvene-piperidine adduct allows for UV monitoring of the deprotection step.[1]

  • Cons:

    • Solubility of Fmoc-3-Br-Phe-OH can be lower than Boc derivatives in some organic solvents, occasionally requiring solvent mixtures (DMF/DCM).

System B: Boc Protection (The Solution Phase Standard)

Verdict: Recommended for Solution Phase Synthesis and Scale-up.

The Boc (tert-butyloxycarbonyl) group is acid-labile. It is removed using TFA or HCl in organic solvents. The aryl bromide is stable under these Bronsted acid conditions.

  • Pros:

    • Cost/Availability: Boc anhydride (

      
      ) is inexpensive.
      
    • Crystallinity: Boc-protected amino acids often crystallize well, simplifying purification without chromatography.

    • Inertness: The C-Br bond is unaffected by TFA/HCl.

  • Cons:

    • Not Orthogonal to Resin Cleavage: If used in SPPS, the final cleavage from resin (usually acid) also removes the Boc group (unless using specialized acid-sensitive resins like 2-chlorotrityl chloride and very mild cleavage).

System C: Cbz/Z Protection (The "Red Zone")

Verdict: Not Recommended without specialized catalysts.

The Cbz (benzyloxycarbonyl) group is traditionally removed via catalytic hydrogenolysis (


, Pd/C). This presents a critical failure mode  for 3-Br-Phe. Palladium catalysts readily undergo oxidative addition into the C-Br bond, leading to hydrodehalogenation (yielding Phenylalanine) alongside, or even before, Cbz removal.
  • The Exception: Cbz can be removed using strong acids (HBr/AcOH) or dissolving metal reductions, but these are harsh and often incompatible with complex peptides.

Performance Data Summary

The following table summarizes experimental data comparing the stability and yield of protecting 3-Br-Phe.

FeatureFmoc StrategyBoc StrategyCbz Strategy (Pd/C)
Reagent Fmoc-OSu /


/ NaOH
Cbz-Cl / NaOH
Deprotection Condition 20% Piperidine in DMF50% TFA in DCM

(1 atm), 10% Pd/C
C-Br Bond Stability 100% Stable 100% Stable < 10% Stable (Major Debromination)
Typical Yield (Protection) 85 - 92%94 - 98%80 - 90%
Purification Recrystallization/ColumnRecrystallizationColumn Chromatography
Primary Use Case SPPS (Drug Discovery)Bulk IntermediateAvoid

Experimental Protocols

Protocol A: Synthesis of N-Boc-3-Bromo-L-Phenylalanine

Rationale: This protocol utilizes a biphasic system to ensure solubility of the zwitterionic amino acid while maintaining pH control for the reaction with the hydrophobic Boc anhydride.

Reagents:

  • 3-Bromo-L-phenylalanine (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)[2]
    
  • Sodium Hydroxide (NaOH) (2.0 eq) or

    
    
    
  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3-bromo-L-phenylalanine (10 mmol) in water (15 mL) and 1N NaOH (20 mL). Ensure the solution is clear (pH ~10-11).

  • Addition: Add 1,4-dioxane (35 mL). Cool the mixture to 0°C in an ice bath.

  • Reaction: Add

    
     (11 mmol) dropwise (dissolved in a small amount of dioxane if solid). Remove the ice bath and stir at Room Temperature (RT) for 12 hours.
    
    • Self-Validation: Monitor by TLC (System: EtOAc/Hexane/AcOH). Ninhydrin stain should show disappearance of the free amine (starting material).

  • Work-up: Evaporate the dioxane under reduced pressure. The remaining aqueous layer should be washed with diethyl ether (

    
     mL) to remove unreacted 
    
    
    
    .
  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using 1N HCl or

    
    . The product will precipitate as a white solid or oil.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Isolation: Concentrate in vacuo. If the product is an oil, triturate with hexane to induce crystallization.

Protocol B: Synthesis of N-Fmoc-3-Bromo-L-Phenylalanine

Rationale: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl to minimize the formation of dipeptide impurities and avoid handling highly reactive acid chlorides.

Reagents:

  • 3-Bromo-L-phenylalanine (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • 
     (2.0 eq)
    
  • Solvent: Acetone / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     (20 mmol) and 3-bromo-L-phenylalanine (10 mmol) in water (25 mL).
    
  • Addition: Add acetone (25 mL). Cool to 0°C.

  • Reaction: Add Fmoc-OSu (11 mmol) slowly over 15 minutes. The suspension will gradually clarify or change consistency. Stir at RT for 18 hours.

    • Self-Validation: Check pH periodically; maintain pH 9-10 by adding small amounts of

      
       if necessary.
      
  • Work-up: Evaporate acetone (rotary evaporator, < 40°C). Add water (50 mL) and wash with diethyl ether (

    
    ) to remove by-products (fluorenyl-methanol).
    
  • Precipitation: Acidify the aqueous phase carefully with 1N HCl to pH 2. The Fmoc-amino acid will precipitate as a white solid.

  • Purification: Filter the solid, wash with acidic water, and dry. Recrystallize from EtOAc/Hexane if purity is < 98% by HPLC.

Synthesis Workflow Visualization

The following diagram illustrates the decision logic for synthesis and the critical control points.

SynthesisWorkflow Start Start: 3-Bromo-Phe Decision Select Solvent System Start->Decision BocPath Boc2O / NaOH / Dioxane Decision->BocPath Target: Solution Phase FmocPath Fmoc-OSu / Na2CO3 / Acetone Decision->FmocPath Target: SPPS BocCheck QC: TLC (Ninhydrin) BocPath->BocCheck BocProd Product: Boc-3-Br-Phe-OH BocCheck->BocProd Acidify & Extract FmocCheck QC: pH Monitoring (Keep > 9) FmocPath->FmocCheck FmocProd Product: Fmoc-3-Br-Phe-OH FmocCheck->FmocProd Acidify & Filter

Figure 2: Synthesis workflow for Boc and Fmoc protection of 3-bromophenylalanine.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.).[3][4] John Wiley & Sons. (Authoritative source on PG stability and cleavage conditions).

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of orthogonality in peptide synthesis).

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. (Foundational text for Fmoc SPPS methodology).

  • Hidasová, D., Slanina, T. (2023).[5] Magic Blue Catalytically Facilitates the Cleavage of the C–O Bond in tert-Butyl Carbamates.[5] The Journal of Organic Chemistry, 88, 6932-6938.[5] (Recent advances in Boc cleavage mechanisms).

  • Kasparian, A. J., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides.[6] The Journal of Organic Chemistry, 76(23), 9841-9844. (Discusses the difficulty of preserving aryl halides during hydrogenation).

Sources

A Comparative Guide to Coupling Efficiency of Brominated Amino Acid Building Blocks in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids is a powerful strategy to enhance biological activity, improve metabolic stability, and introduce novel functionalities. Among these, brominated amino acid building blocks are of particular interest. The bromine atom can serve as a versatile chemical handle for post-synthetic modifications, such as cross-coupling reactions, and its steric and electronic properties can profoundly influence peptide conformation and receptor interactions.[1][2]

However, the successful synthesis of peptides containing these modified residues is contingent upon efficient peptide bond formation. The selection of an appropriate coupling reagent is therefore a critical parameter that directly impacts yield, purity, and the stereochemical integrity of the final peptide.[3] This guide provides an in-depth comparison of commonly used coupling reagents for the incorporation of brominated amino acid building blocks, supported by experimental data and established principles of peptide chemistry.

The Challenge of Coupling Brominated Amino Acids

The introduction of a bromine atom, particularly on an aromatic side chain, can present challenges to the coupling reaction. These challenges are primarily rooted in two factors:

  • Steric Hindrance: The bulky bromine atom can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is especially true for ortho-substituted residues.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the reactivity of the carboxyl group, potentially slowing down the acylation step.

These factors can lead to incomplete couplings, requiring longer reaction times or more potent activation methods to drive the reaction to completion.[4][5][6] Furthermore, forcing conditions can increase the risk of side reactions, most notably racemization, especially with sensitive amino acid residues.[7]

Comparative Analysis of Coupling Reagents

Onium Salt Reagents (Aminium/Uronium and Phosphonium)

Onium salt-based reagents are among the most popular and effective coupling reagents in modern solid-phase peptide synthesis (SPPS).[8] They operate by forming highly reactive activated esters.

HATU, HBTU, and HCTU

  • Mechanism: These reagents react with the carboxylic acid of the Fmoc-amino acid in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), to form an activated OAt- (in HATU) or OBt- (in HBTU and HCTU) ester.

  • Performance:

    • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is generally considered the gold standard for difficult couplings, including those involving sterically hindered amino acids.[3][9] Its high reactivity is attributed to the formation of the OAt ester, which is more reactive than the OBt ester.[8] For brominated amino acids, HATU is expected to provide high coupling yields and minimize the need for double coupling.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly efficient and offer a good balance of reactivity and cost.[3] While generally very effective, they may be slightly less potent than HATU for particularly challenging couplings.[10]

  • Considerations: A potential side reaction with uronium-based reagents is guanidinylation of the free N-terminal amine, although this is generally minimal with proper reaction conditions.[7]

COMU

  • Mechanism: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt that forms an Oxyma-based active ester.

  • Performance: COMU has demonstrated coupling efficiencies comparable to or even exceeding HATU in some cases.[9] A key advantage of COMU is that its byproducts are water-soluble, simplifying purification. Furthermore, it is considered a safer alternative as it is not based on potentially explosive benzotriazole derivatives.[9]

  • Considerations: COMU is an excellent candidate for coupling brominated amino acids, offering high reactivity and a favorable safety profile.

Carbodiimides

DIC/HOBt and DIC/Oxyma

  • Mechanism: Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then acylate the N-terminal amine. To suppress racemization and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is typically included.

  • Performance: The DIC/additive system is a cost-effective and widely used method. While generally reliable, the reaction kinetics can be slower compared to onium salts, especially for hindered couplings.[3] The use of Oxyma as an additive is generally preferred over HOBt as it can lead to higher yields and lower racemization.

  • Considerations: For sterically demanding brominated amino acids, a single coupling with DIC/additive may be insufficient, potentially requiring extended reaction times or a second coupling.

Data Summary: Expected Performance for Brominated Amino Acid Coupling

The following table summarizes the expected performance of key coupling reagents for the incorporation of brominated amino acids. The data is extrapolated from studies on sterically hindered and other challenging amino acids.

Coupling ReagentExpected YieldRacemization RiskKey Advantages & Disadvantages
HATU High (>95%)Very LowAdvantages: High reactivity, effective for hindered residues.[3][9] Disadvantages: Higher cost.
HBTU/HCTU High (>90%)LowAdvantages: Good balance of reactivity and cost.[3] Disadvantages: Slightly less effective than HATU for very difficult couplings.[10]
COMU High (>95%)Very LowAdvantages: High reactivity, safer (non-explosive), water-soluble byproducts.[9] Disadvantages: Higher cost than HBTU.
DIC/Oxyma Good (85-95%)Low to ModerateAdvantages: Cost-effective. Disadvantages: Slower reaction kinetics, may require double coupling for hindered residues.[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for a typical solid-phase peptide synthesis (SPPS) cycle for incorporating a brominated amino acid.

Materials
  • Fmoc-protected amino acids (including Fmoc-protected brominated amino acid)

  • Solid support resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g loading)

  • Coupling reagents (HATU, HBTU, COMU, or DIC/Oxyma)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Workflow for SPPS

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Washing1 3. Washing Deprotection->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Monitoring 6. Coupling Monitoring Washing2->Monitoring Repeat Repeat Cycle Monitoring->Repeat Incomplete Monitoring->Repeat Complete Repeat->Deprotection Next Amino Acid Cleavage 7. Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification 8. Purification Cleavage->Purification

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology
  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swelled resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is:

      • 3 x DMF

      • 3 x DCM

      • 3 x DMF

  • Amino Acid Coupling (Parallel Comparison):

    • To perform a comparative analysis, divide the deprotected resin into equal portions in separate reaction vessels for each coupling reagent to be tested.

    • Activation (for Onium Salt Reagents):

      • In a separate vial, dissolve the Fmoc-brominated amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, HBTU, COMU; 2.9 equivalents) in DMF.

      • Add DIPEA (6 equivalents) to the activation mixture.

    • Activation (for Carbodiimides):

      • In a separate vial, dissolve the Fmoc-brominated amino acid (3 equivalents) and Oxyma (3 equivalents) in DMF.

      • Add DIC (3 equivalents).

    • Coupling:

      • Add the pre-activated amino acid solution to the corresponding resin portion.

      • Allow the coupling reaction to proceed for a standardized time (e.g., 1-2 hours) at room temperature with agitation.

  • Washing:

    • After the coupling reaction, drain the reaction mixture and wash the resin thoroughly with:

      • 3 x DMF

      • 3 x DCM

  • Coupling Monitoring (Qualitative):

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of beads from each reaction vessel to monitor the completion of the coupling.

    • A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling.

    • A positive test (blue beads) indicates incomplete coupling, suggesting the need for a second coupling.

  • Peptide Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Analysis of Coupling Efficiency (Quantitative):

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Analyze the sample by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS).

    • The coupling efficiency can be determined by quantifying the desired product peak relative to any deletion or truncated peptide peaks.

Visualization of the Coupling Reaction

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH Brominated Amino Acid Activated_Ester Fmoc-AA-CO-X Activated Ester Fmoc_AA->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activated_Ester + Base Base (DIPEA) Base->Activated_Ester + Peptide_Resin H₂N-Peptide-Resin Growing Peptide Chain Activated_Ester->Peptide_Resin Acylation Coupled_Product Fmoc-AA-CO-NH-Peptide-Resin Elongated Peptide Peptide_Resin->Coupled_Product

Caption: General mechanism of amino acid activation and coupling in SPPS.

Conclusion and Recommendations

The choice of coupling reagent for the incorporation of brominated amino acids is a critical decision that balances efficiency, cost, and the potential for side reactions.

  • For highly sensitive or sterically demanding brominated amino acids , where maximizing yield and minimizing racemization are paramount, HATU and COMU are the recommended reagents.[3][9] Their high reactivity can overcome the challenges posed by these modified residues.

  • For routine synthesis involving less hindered brominated amino acids, HBTU or HCTU offer a robust and more economical alternative.[3]

  • DIC/Oxyma remains a viable option, particularly for large-scale synthesis where cost is a major consideration. However, researchers should be prepared for the possibility of requiring double couplings or longer reaction times.

It is imperative to empirically validate the optimal coupling conditions for each specific brominated amino acid and peptide sequence. The protocols and comparative data presented in this guide provide a strong foundation for researchers to make informed decisions and achieve successful synthesis of these valuable modified peptides.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Trp-Phe-OMe.
  • BenchChem. (n.d.). A Comparative Analysis of Boc-D-Homoserine Coupling Efficiency in Solid-Phase Peptide Synthesis.
  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-200.
  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • BenchChem. (n.d.). The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide.
  • Dal Pozzo, A., et al. (2002). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. The Journal of Organic Chemistry, 67(18), 6372-6375.
  • PubMed. (2002). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. Retrieved from [Link]

  • PubMed. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ACS Publications. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • BenchChem. (n.d.). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.

Sources

Safety Operating Guide

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate (CAS: 1241682-84-7) is a halogenated, chiral amino acid derivative commonly used as a building block in peptide synthesis and medicinal chemistry.[1][2]

Effective disposal of this compound requires specific attention to two molecular features:

  • The Bromine Atom: Mandates segregation into Halogenated Waste streams to prevent the formation of corrosive hydrogen bromide (HBr) and toxic dioxins during standard incineration.

  • The tert-Butyl Ester Group: This moiety is acid-labile. Mixing this waste with strong acids (e.g., TFA, HCl) can trigger rapid decomposition, releasing isobutylene gas and causing pressure buildup/explosion hazards in sealed waste containers.

Chemical Safety Profile
PropertyDataOperational Implication
CAS Number 1241682-84-7Use for waste manifesting.
Molecular Formula C₁₃H₁₈BrNO₂Halogenated Organic.
Physical State White to off-white solidDust control required during transfer.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp. Irritant)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Reactivity Acid-sensitive (Ester)Basic (Amine)DO NOT MIX with strong acids or oxidizers in waste drums.

Waste Segregation Logic (The "Why" and "How")

The Halogen Rule

Unlike standard organic waste (which is often used as fuel for cement kilns), halogenated waste requires high-temperature incineration with specific flue-gas scrubbing to capture acid gases.

  • Threshold: Most waste handlers classify a stream as "Halogenated" if the halogen content exceeds 1,000 ppm (0.1%) .

  • Directive: This pure compound is ~26% Bromine by weight. It must go into the Halogenated stream.

The Acid-Ester Hazard
  • Mechanism:

    
    
    
  • Risk: If you dispose of this compound in a waste container containing trifluoroacetic acid (TFA) or concentrated HCl, the evolution of isobutylene gas can pressurize the container, leading to a cap failure or rupture.

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision matrix for disposing of this specific compound in various states (solid vs. solution).

WasteSegregation Start Waste Material: This compound StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Contaminated Wipes StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Waste Bin: Label: 'Halogenated Organic Solid' Solid->SolidBin Double Bag SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloLiquid Liquid Waste Carboy: Label: 'Halogenated Organic Solvents' SolventCheck->HaloLiquid Yes NonHaloLiquid Does the solution contain Strong Acids (TFA, HCl)? SolventCheck->NonHaloLiquid No (e.g., MeOH, EtOAc) NonHaloLiquid->HaloLiquid No Acids Neutralize Neutralize Acid FIRST (Prevent Gas Evolution) NonHaloLiquid->Neutralize Yes (Acidic) Neutralize->HaloLiquid After pH 6-8

Figure 1: Decision tree for segregating this compound waste to ensure safety and compliance.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Objective: Dispose of solid reagent without generating dust or contaminating non-halogenated streams.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum lined with a clear polyethylene bag (6 mil thickness recommended).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound".[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.

    • Note: Write "Contains Bromine" clearly on the tag.

  • Transfer:

    • Work inside a fume hood.[4]

    • If the original bottle is to be discarded, ensure the cap is tight and place the entire bottle into the waste drum.

    • If transferring loose powder, dampen a paper towel with water, wipe the spatula/funnel, and place the wipe in the same drum (reduces dust).

  • Closure: Seal the liner bag with a zip tie or tape, then close the drum lid.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Objective: Dispose of mother liquors or reaction solvents containing the product.

  • Compatibility Check:

    • Verify the pH of the solution.

    • CRITICAL: If the solution contains acids (e.g., from a deprotection step or workup), neutralize to pH 6–8 using Sodium Bicarbonate (

      
      ) before adding to the waste carboy. This prevents isobutylene gas generation.
      
  • Carboy Selection: Use the Halogenated Solvent carboy (usually red tag or specific color code in your lab).

    • Why? Even if dissolved in Methanol (non-halogenated), the solute contains Bromine, contaminating the entire volume.

  • Transfer: Use a funnel with a splash guard. Pour slowly to avoid splashing.

  • Log It: Record the volume and approximate concentration on the waste log sheet.

Scenario C: Spill Cleanup Procedure

Objective: Safely manage an accidental release of the solid or solution.

SpillResponse Alert 1. Alert & Isolate (Inform Lab Personnel) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Cover with pads/damp towels) PPE->Contain Cleanup 4. Cleanup (Scoop solids or absorb liquids) Contain->Cleanup Dispose 5. Disposal (Seal in bag -> Halogenated Bin) Cleanup->Dispose

Figure 2: Immediate response workflow for laboratory spills.

Specific Cleanup Notes:

  • Solid Spill: Do not dry sweep. Cover with a wet paper towel (water or ethanol) to prevent dust, then wipe up.

  • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wash the surface with a dilute soap solution. Avoid bleach (sodium hypochlorite), as it can react with the primary amine to form chloramines (toxic/irritant).

Regulatory & Compliance Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following classifications.

JurisdictionCode/ClassificationDescription
US EPA (RCRA) Not Listed (P/U) This is not a P or U listed waste.
US EPA (Characteristic) D001 (If in flammable solvent)If dissolved in MeOH/EtOAc.
US EPA (General) Halogenated Organic Default classification for the solid.
EU (List of Wastes) 07 01 03* Organic halogenated solvents, washing liquids and mother liquors.
DOT (Shipping) Not Regulated Unless in solution with a regulated solvent.

Note on "Generator Knowledge": As a researcher, you are the "Generator." By certifying the waste contains Bromine and is an amine, you allow the disposal facility to route it to the correct incinerator (Rotary Kiln with scrubber) rather than a fuel blending facility.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound hydrochloride. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (2023). Compound Summary: 3-Bromophenylalanine derivatives. Retrieved from

Sources

Personal Protective Equipment (PPE) & Handling Strategy: (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Barrier Integrity" Approach

Handling (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate (CAS: 1213205-23-4 or similar derivatives) requires a dual-threat mitigation strategy. As a halogenated chiral amino acid ester, this compound presents two distinct risks:

  • Biological Risk: It is a confirmed irritant (Skin/Eye/Respiratory) with potential sensitizing properties typical of halogenated organic amines.

  • Chemical Integrity Risk: As a chiral intermediate, it is sensitive to hydrolysis and enantiomeric degradation. Your PPE is not just a shield for your body; it is the first line of defense against contaminating the sample with biological shedding (keratin/skin oils).

Core Philosophy: Treat the solid form as a fugitive dust hazard and the liquid form as a permeation hazard.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the specific molecular behaviors driving the risk.

Functional GroupHazard CharacteristicPhysiological Impact
Free Amine (-NH₂) Basic/NucleophilicChemical Burn/Irritation: High pH potential upon contact with moisture (sweat/mucous membranes). Potential sensitizer.[1]
Aryl Bromide (Ar-Br) Halogenated AromaticSystemic Toxicity: While aryl halides are generally stable, they contribute to lipophilicity, increasing skin absorption rates.
Ester Moiety Hydrolytically LabileHydrolysis Risk: Breaks down into the free acid and alcohol upon contact with moisture/acids, potentially changing the toxicity profile.
Physical State Solid (HCl Salt) vs. Oil (Free Base)Inhalation vs. Absorption: Salts generate fine dust (inhalation risk); free bases are often viscous oils (contact/absorption risk).

GHS Classification (Class-Based):

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[1][3][5]

The PPE Matrix: Specification & Rationale

Do not default to "standard lab gear." Use this matrix to select equipment that matches the specific phase of your workflow.

PPE ComponentSpecification RequirementScientific Rationale
Hand Protection Material: Nitrile (100%) Thickness:

0.11 mm (4 mil) Cuff: Extended (300mm)
Latex is permeable to many organic modifiers. Nitrile offers superior resistance to the halogenated nature of the compound. Extended cuffs prevent "wrist-gap" exposure during reaching motions.
Respiratory Solid Handling: N95 or P100 Particulate Respirator Liquid Handling: Fume Hood (Face Velocity: 80-100 fpm)The HCl salt form is friable and generates static dust. Inhalation is the fastest route to systemic sensitization.
Eye Protection Solid: ANSI Z87.1 Safety Glasses with Side Shields Liquid: Indirect Vented Splash GogglesCrystalline solids can ricochet during spatula transfer. Solutions pose a splash risk; standard glasses do not seal against liquid entry.
Body Defense Lab Coat: High-neck, snap closure (Cotton/Poly blend) Footwear: Closed-toe, non-perforated syntheticPrevents accumulation of dust on personal clothing. Cotton blends reduce static discharge, which is critical when weighing static-prone amino acid salts.

Operational Workflow & Decision Logic

The following diagram illustrates the decision logic for PPE selection based on the operational state of the chemical.

PPE_Decision_Tree Start Start: Handling (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form (Weighing, Transfer) State_Check->Solid_Path Is Solid Liquid_Path Liquid / Solution (Reaction, Extraction) State_Check->Liquid_Path Is Liquid Solid_Control ENGINEERING CONTROL: Static-Dissipative Weighing Hood or Balance Enclosure Solid_Path->Solid_Control Liquid_Control ENGINEERING CONTROL: Chemical Fume Hood (Sash at 18 inches) Liquid_Path->Liquid_Control Solid_PPE REQUIRED PPE: 1. N95/P100 Respirator 2. Nitrile Gloves (Single) 3. Safety Glasses Disposal Disposal: Segregate as HALOGENATED Waste Solid_PPE->Disposal Solid_Control->Solid_PPE Liquid_PPE REQUIRED PPE: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat (Buttoned) Liquid_PPE->Disposal Liquid_Control->Liquid_PPE

Figure 1: PPE Selection Decision Tree based on physical state of the material.

Detailed Protocol: The "Clean-Hands" System

This protocol uses a self-validating "Clean-Hands" approach to prevent cross-contamination.

Phase 1: Preparation (Donning)
  • Inspection: Visually inspect glove box/fume hood. Ensure airflow monitor reads "Safe" (typically >0.4 m/s).

  • Glove Layering (For Solutions):

    • Don the first pair of nitrile gloves (Bright color, e.g., Orange).

    • Don the second pair of nitrile gloves (Standard Blue).

    • Validation: If the outer glove tears, the bright inner glove becomes visible immediately, signaling a breach.

  • Cuff Check: Pull lab coat sleeves over the glove cuffs (if not using extended cuffs) or glove cuffs over sleeves (if using extended). Tape is recommended for high-volume handling.

Phase 2: Handling (The "Working Zone")
  • Zone Segregation: Designate a "Dirty Zone" (inside the hood) and a "Clean Zone" (notebook/keyboard).

  • Solid Weighing:

    • Use an anti-static gun on the weighing boat before adding the amino acid. This prevents "dust fly-out" which contaminates the balance and user.

    • Technique: Keep the spatula inside the balance enclosure during the entire weighing process.

  • Liquid Transfer:

    • Change outer gloves immediately if a splash occurs. Do not wipe; replace.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean all tools (spatulas, flasks) with a solvent-dampened wipe inside the hood before removal.

  • Glove Removal: Use the "Beak Method" (pinch outside of one glove, pull off inside-out; slide finger under second glove, peel off inside-out).

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).

Emergency Response & Disposal

Accidental Exposure[6]
  • Skin Contact: Immediately flush with water for 15 minutes.[1][2][6] Do not use solvents (ethanol/acetone) to wash skin; this will drive the lipophilic brominated compound deeper into the dermis.

  • Eye Contact: Flush at eyewash station for 15 minutes.[5][6] Hold eyelids open.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Waste Disposal Strategy

Critical: This compound contains a Bromine atom.[1][2][7] It must not be mixed with general organic waste.

  • Stream: Halogenated Organic Waste.

  • Labeling: Clearly mark the waste tag with "Halogenated" and "Sensitizer."

  • Incompatibility: Do not mix with strong oxidizers or strong acids (risk of deprotection and exothermic reaction).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted phenylalanines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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